(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
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Overview
Description
The compound (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that features a triazole ring, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.
Thioether Formation: The sulfanyl group is incorporated through a reaction with a thiol compound.
Hydrazone Formation: The hydrazono group is formed by reacting the intermediate with hydrazine.
Final Coupling: The phenoxyacetic acid moiety is attached through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Hydrolysis Conditions: Aqueous acid or base.
Major Products
Sulfoxides/Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of the hydrazono group.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure may allow it to be used in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s triazole ring and aromatic groups make it a candidate for drug development, particularly as an antifungal or antibacterial agent.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Chemistry: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive groups.
Mechanism of Action
The mechanism of action of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The aromatic groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
Acetylacetone: Another diketone used in coordination chemistry and as a building block in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.
Uniqueness
The uniqueness of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its combination of a triazole ring, aromatic groups, and a sulfanyl group, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C26H22ClN5O5S |
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Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H22ClN5O5S/c1-36-21-12-6-17(7-13-21)25-30-31-26(32(25)20-10-8-19(27)9-11-20)38-16-23(33)29-28-14-18-4-2-3-5-22(18)37-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+ |
InChI Key |
OLCXFKYZEBYPTK-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
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